
4-Nitrosoanthracen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrosoanthracen-1-ol is an organic compound belonging to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to the anthracene ring system, specifically at the 4-position, and a hydroxyl group (-OH) at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosoanthracen-1-ol typically involves the nitration of anthracene followed by reduction and subsequent nitrosation. One common method includes:
Nitration: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroanthracene.
Reduction: The 4-nitroanthracene is then reduced to 4-aminoanthracene using reducing agents such as tin and hydrochloric acid.
Nitrosation: Finally, the 4-aminoanthracene is nitrosated using nitrous acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrosoanthracen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3).
Major Products:
Oxidation: Anthraquinones.
Reduction: 4-Aminoanthracen-1-ol.
Substitution: Halogenated or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Nitrosoanthracen-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitrosoanthracen-1-ol involves its interaction with biological molecules through its nitroso and hydroxyl groups. The nitroso group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with enzymes and other proteins. These interactions can modulate various biochemical pathways, making it a compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
4-Nitroanthracen-1-ol: Similar structure but with a nitro group instead of a nitroso group.
4-Aminoanthracen-1-ol: Contains an amino group instead of a nitroso group.
Anthracen-1-ol: Lacks the nitroso group, only has the hydroxyl group.
Uniqueness: 4-Nitrosoanthracen-1-ol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
31619-42-8 |
|---|---|
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
4-nitrosoanthracen-1-ol |
InChI |
InChI=1S/C14H9NO2/c16-14-6-5-13(15-17)11-7-9-3-1-2-4-10(9)8-12(11)14/h1-8,16H |
Clave InChI |
AJIYZYFIOCARKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


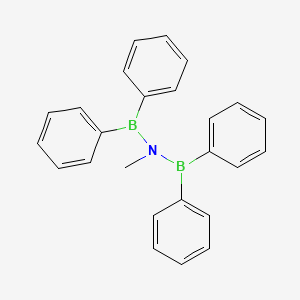

![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
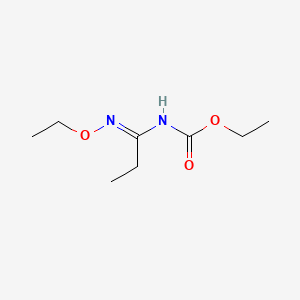
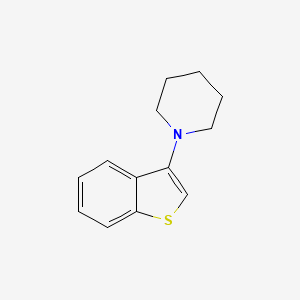
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
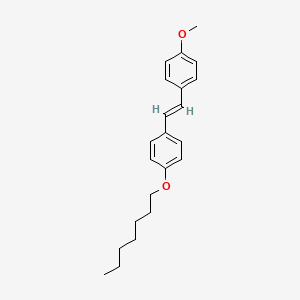
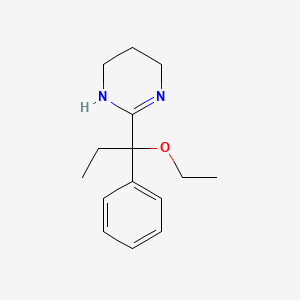
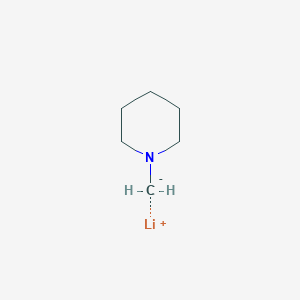

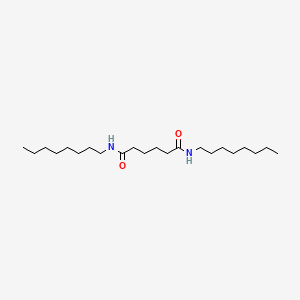
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)


